[3-(1,3-Oxazol-2-yl)phenyl]boronic acid

Catalog No.
S6613077
CAS No.
1283174-33-3
M.F
C9H8BNO3
M. Wt
188.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(1,3-Oxazol-2-yl)phenyl]boronic acid

CAS Number

1283174-33-3

Product Name

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid

IUPAC Name

[3-(1,3-oxazol-2-yl)phenyl]boronic acid

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H

InChI Key

YRNHJSNFMUNWOC-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)C2=NC=CO2)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CO2)(O)O
  • Cross-Coupling Reactions

    3-(Oxazol-2-yl)phenylboronic acid contains a boronic acid functional group, which is commonly used in organic synthesis for Suzuki-Miyaura cross-coupling reactions []. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a halide (often a chloride, bromide, or iodide). In the context of 3-(Oxazol-2-yl)phenylboronic acid, this could be useful for introducing the (3-oxazol-2-yl)phenyl moiety into various organic molecules for the development of new drugs, materials, or other functional molecules.

  • Protein-Protein Interaction Studies

    The oxazole ring present in 3-(Oxazol-2-yl)phenylboronic acid can participate in hydrogen bonding interactions, which are crucial for protein-protein interactions []. Researchers might explore this compound as a potential probe for studying protein-protein interactions or as a starting point for the design of more specific ligands that target particular protein-protein interactions.

  • Material Science Applications

    Boronic acid containing molecules have been explored in the development of new materials with interesting properties, such as self-healing polymers or materials that can reversibly bind to specific molecules [, ]. The unique combination of the oxazole ring and the boronic acid group in 3-(Oxazol-2-yl)phenylboronic acid suggests potential for investigation in material science applications.

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a 1,3-oxazole moiety. This compound is part of a class of boronic acids known for their versatility in organic synthesis and medicinal chemistry. The oxazole ring contributes to the compound's unique electronic properties and potential biological activities, making it a subject of interest in various research fields.

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates, often using oxidizing agents such as hydrogen peroxide.
  • Reduction: The compound can undergo reduction reactions, potentially leading to the formation of boranes or modifications of the oxazole ring.
  • Substitution: It can engage in substitution reactions, particularly through Suzuki–Miyaura coupling, where it reacts with aryl halides in the presence of palladium catalysts to form new carbon-carbon bonds
    Of Boronic Acids in Organic Synthesis - UCL Discovery" class="citation ml-xs inline" data-state="closed" href="https://discovery.ucl.ac.uk/id/eprint/1302408/1/1302408.pdf" rel="nofollow noopener" target="_blank"> .
  • Catalysis: Boronic acids are often used as reagents or catalysts in various organic transformations due to their ability to activate electrophiles.

Boronic acids, including [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, have shown significant biological activities. They are known to bind covalently and reversibly to diols and have been explored for their potential as proteasome inhibitors and in cancer therapy. For instance, compounds with similar structures have demonstrated inhibition against various cancer cell lines, suggesting that [3-(1,3-Oxazol-2-yl)phenyl]boronic acid may also exhibit therapeutic potential .

The synthesis of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid typically involves:

  • Suzuki–Miyaura Coupling Reaction: This method is widely used for forming carbon-carbon bonds. The reaction employs a palladium catalyst along with a base and proceeds by coupling an aryl halide with the boronic acid.
  • Alternative Synthetic Routes: Other methods may include direct functionalization of existing boronic acids or oxazole derivatives under specific reaction conditions optimized for yield and purity

    Studies on the interactions of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid with biological targets are essential for understanding its mechanism of action. Research indicates that boronic acids can inhibit enzymes involved in critical biological pathways by forming stable complexes with target proteins. The binding affinity and selectivity towards specific targets can significantly influence their therapeutic efficacy .

Several compounds share structural similarities with [3-(1,3-Oxazol-2-yl)phenyl]boronic acid. Here are some notable examples:

Compound NameStructure FeatureUnique Aspect
(4-(Oxazol-2-yl)phenyl)boronic acidBoronic acid with oxazoleDifferent substitution pattern on phenyl ring
[2-methyl-5-(2-oxazolyl)phenyl]boronic acidMethyl substitution on phenylVariation in electronic properties due to methyl group
(5-(oxazol-2-yl)-2-pyridinyl)boronic acidPyridine instead of phenylPotentially different biological activity due to nitrogen presence

These compounds highlight the diversity within the class of boronic acids and their derivatives. The unique combination of functional groups in [3-(1,3-Oxazol-2-yl)phenyl]boronic acid may confer distinct properties that differentiate it from its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.0597233 g/mol

Monoisotopic Mass

189.0597233 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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